{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol
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Overview
Description
{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the use of Prins cyclization, which allows for the construction of the spiro ring in a single step . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups attached to the spiro ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, potentially inhibiting enzyme activity or modulating receptor function . The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the methanol group, which may affect its reactivity and binding properties.
9-Oxa-2-azaspiro[5.5]undecan-3-one:
Uniqueness
The presence of the methanol group in {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol distinguishes it from other similar compounds, providing unique reactivity and binding characteristics. This makes it a valuable compound for specific applications in scientific research and industry .
Properties
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-7-9-1-2-10(8-11-9)3-5-13-6-4-10/h9,11-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXXUJMUFVDZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CNC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044927-11-7 |
Source
|
Record name | {9-oxa-2-azaspiro[5.5]undecan-3-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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